molecular formula C18H24N2O3 B2994680 N-[4-[4-(3-Hydroxypropyl)piperidine-1-carbonyl]phenyl]prop-2-enamide CAS No. 2361755-11-3

N-[4-[4-(3-Hydroxypropyl)piperidine-1-carbonyl]phenyl]prop-2-enamide

Cat. No.: B2994680
CAS No.: 2361755-11-3
M. Wt: 316.401
InChI Key: HVXLVSHZRVLADK-UHFFFAOYSA-N
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Description

N-[4-[4-(3-Hydroxypropyl)piperidine-1-carbonyl]phenyl]prop-2-enamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a hydroxypropyl group, and a prop-2-enamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[4-(3-Hydroxypropyl)piperidine-1-carbonyl]phenyl]prop-2-enamide typically involves a multi-step process. One common method starts with the preparation of the piperidine derivative, followed by the introduction of the hydroxypropyl group. The final step involves the formation of the prop-2-enamide moiety through a condensation reaction. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to achieve the desired product quality. The industrial process also emphasizes cost-efficiency and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[4-[4-(3-Hydroxypropyl)piperidine-1-carbonyl]phenyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohols.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

Scientific Research Applications

N-[4-[4-(3-Hydroxypropyl)piperidine-1-carbonyl]phenyl]prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-[4-(3-Hydroxypropyl)piperidine-1-carbonyl]phenyl]prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological pathways. This interaction can lead to changes in cellular functions, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[4-(3-Hydroxypropyl)piperidine-1-carbonyl]phenyl]prop-2-enamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[4-[4-(3-hydroxypropyl)piperidine-1-carbonyl]phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-2-17(22)19-16-7-5-15(6-8-16)18(23)20-11-9-14(10-12-20)4-3-13-21/h2,5-8,14,21H,1,3-4,9-13H2,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVXLVSHZRVLADK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(CC2)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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